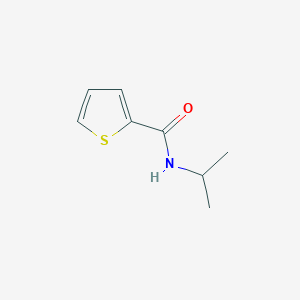

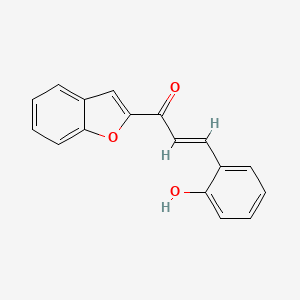

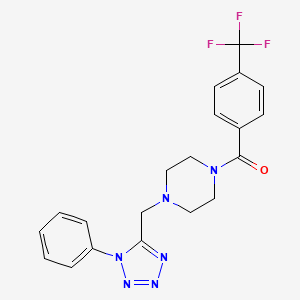

![molecular formula C24H23NS B2578303 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole CAS No. 681273-43-8](/img/structure/B2578303.png)

1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole is a chemical compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is mainly expressed in immune cells. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Biological Activity of Indole Derivatives : Indole derivatives, including those similar to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, have significant biological activities. New derivatives of 2,3-dimethylindole synthesized showed potential activities as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and insulysin inhibitors, among others. These compounds can be important for treating phobic disorders and maintaining membrane integrity (Avdeenko, Konovalova, & Yakymenko, 2020).

Reactions of Indole Derivatives : Research on 1-benzyl-3-chloroalkyl-5-chloropyrazoles interacting with indoles, including a compound similar to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, revealed regiospecific reactions leading to products that interact with the indole ring. This highlights the chemical reactivity of such compounds, which can be pivotal in synthetic chemistry (Rudyakova et al., 2009).

FLAP Inhibition for Asthma Treatment : A derivative of 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole demonstrated potent inhibition of 5-lipoxygenase-activating protein (FLAP), suggesting its utility in asthma treatment. The compound underwent phase 1 clinical studies, indicating its potential for medical applications (Stock et al., 2011).

Synthesis and Applications of Indole Sulfenylation : The methylsulfenylation of indoles, a process relevant to compounds like 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, is significant for synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of indole chemistry, which is crucial for pharmaceutical and synthetic applications (Gilow, Brown, Copeland, & Kelly, 1991).

Antimicrobial and Anticancer Properties : The synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, related to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, showed significant antimicrobial and anticancer activities. This indicates the potential of such compounds in developing new therapeutic agents (El-Sawy et al., 2010).

Cytotoxic Activity of Indole Derivatives : Research on indole C5-O-substituted compounds, akin to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, revealed their cytotoxic activity against human cancer cell lines. Such studies are crucial in cancer research and drug development (Choi & Ma, 2010).

Propiedades

IUPAC Name |

1-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)17-26-24-16-25(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKFTNPARETSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

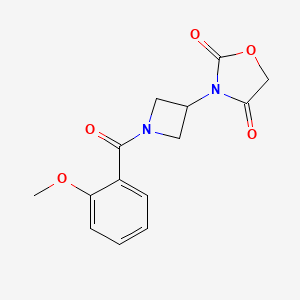

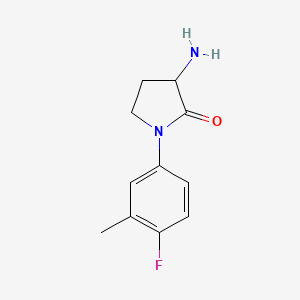

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)

![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)